Biocatalytic Enantioselective Reduction to Chiral Alcohols: Comparison of Chemical vs. Enzymatic Methods
1-Chloro-3-(3,5-difluorophenyl)propan-2-one serves as a prochiral substrate for ketoreductase (KRED)-catalyzed asymmetric reduction, yielding a single-enantiomer chiral alcohol. Standard chemical reduction using sodium borohydride (NaBH₄) produces a racemic mixture . This differential outcome establishes the compound's utility in biocatalytic workflows for enantiopure intermediate production, distinguishing it from non-enzymatic reduction strategies.
| Evidence Dimension | Enantioselectivity of ketone reduction |
|---|---|
| Target Compound Data | Single-enantiomer chiral alcohol (enantiomeric excess not quantified in source) |
| Comparator Or Baseline | NaBH₄ chemical reduction: racemic alcohol mixture |
| Quantified Difference | Qualitative: enantiopure vs. racemic (numerical enantiomeric excess not provided) |
| Conditions | Biocatalytic reduction using ketoreductase enzymes or whole-cell systems; chemical reduction using NaBH₄ |
Why This Matters
For procurement decisions in asymmetric synthesis workflows, this compound enables enantioselective biocatalytic transformations that generic chemical reduction cannot achieve.
